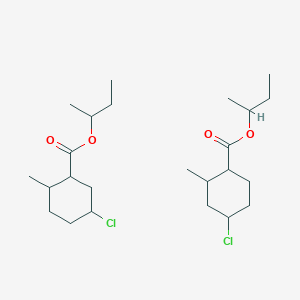
Medlure
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Medlure can be synthesized through various chemical routes. One common method involves the esterification of sec-butyl alcohol with 4(or 5)-chloro-2-methylcyclohexanecarboxylic acid . The reaction is typically carried out under acidic conditions using a catalyst such as sulfuric acid. Industrial production of this compound often involves solvent extraction and purification processes to ensure high purity and efficacy .
Chemical Reactions Analysis
Medlure undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of various halogenated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medlure has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying esterification and substitution reactions.
Medicine: Investigated for its potential use in developing new insect repellents and attractants.
Mechanism of Action
Medlure exerts its effects by mimicking the natural pheromones of the Mediterranean fruit fly. It acts as an attractant, luring the flies to traps where they can be monitored or eradicated . The molecular targets of this compound include olfactory receptors in the flies, which detect the compound and trigger behavioral responses .
Comparison with Similar Compounds
Medlure is similar to other insect attractants such as Trithis compound, Siglure, Butyl Sorbate, Cue-lure, and Methyleugenol . this compound is unique in its high efficacy and specificity for the Mediterranean fruit fly . Trithis compound, for example, is also used to attract the Mediterranean fruit fly but has a different chemical structure and mode of action .
Similar compounds include:
Trithis compound: tert-Butyl 4- and 5-chloro-2-methylcyclohexane-1-carboxylate
Siglure: A mixture of cis and trans isomers used as an insect attractant
Butyl Sorbate: Used for detecting and monitoring insect pests
Cue-lure: An attractant for various fruit fly species
Methyleugenol: A natural compound used as an insect attractant
Properties
CAS No. |
13929-18-5 |
|---|---|
Molecular Formula |
C24H42Cl2O4 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
butan-2-yl 4-chloro-2-methylcyclohexane-1-carboxylate;butan-2-yl 5-chloro-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/2C12H21ClO2/c1-4-9(3)15-12(14)11-6-5-10(13)7-8(11)2;1-4-9(3)15-12(14)11-7-10(13)6-5-8(11)2/h2*8-11H,4-7H2,1-3H3 |
InChI Key |
ZZZRZSOTRLRALD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C1CCC(CC1C)Cl.CCC(C)OC(=O)C1CC(CCC1C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


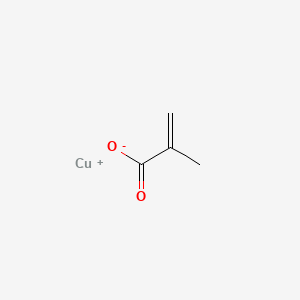
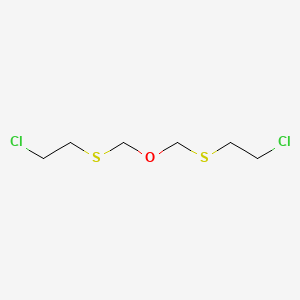
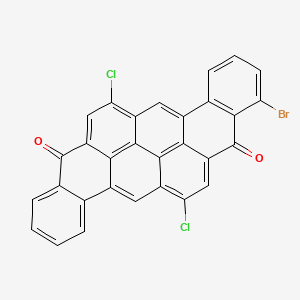
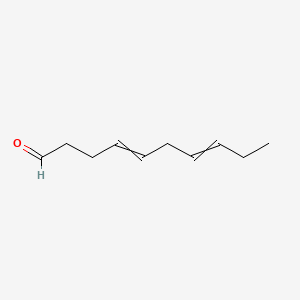



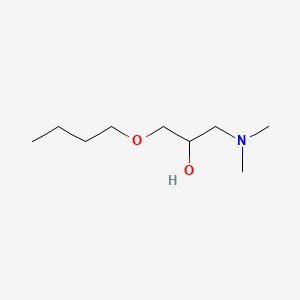
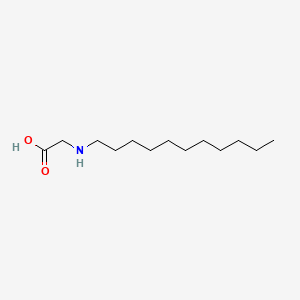

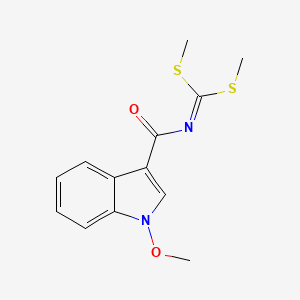
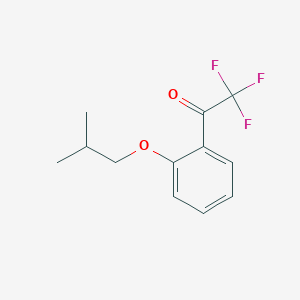
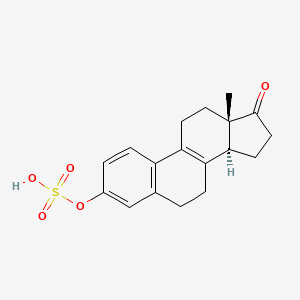
![cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate](/img/structure/B12655821.png)
